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Compound of Interest

Compound Name:
1-(2-Methoxy-5-

methylphenyl)ethanone

Cat. No.: B1352155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for 5-Methyl-2-methoxyacetophenone. Due to the absence of experimentally acquired spectra

for this specific compound in readily available scientific literature and databases, this document

presents predicted spectral data based on established principles of spectroscopy and analysis

of structurally similar compounds. This guide is intended to serve as a valuable reference for

researchers in drug discovery, chemical analysis, and related fields for the identification and

characterization of this and similar molecules.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for 5-Methyl-2-

methoxyacetophenone. These predictions are derived from spectral data of isomers and

related acetophenone derivatives, such as 2-methoxyacetophenone and 4-

methoxyacetophenone, and are supported by established chemical shift and fragmentation

theories.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ) in

ppm
Assignment

Chemical Shift (δ) in

ppm
Assignment

~ 7.6 (d, J ≈ 8.5 Hz) H-6 ~ 199 C=O

~ 7.2 (d, J ≈ 8.5 Hz) H-4 ~ 158 C-2

~ 6.8 (s) H-3 ~ 138 C-5

~ 3.9 (s) -OCH₃ ~ 131 C-1

~ 2.6 (s) -C(O)CH₃ ~ 130 C-6

~ 2.3 (s) -CH₃ (at C-5) ~ 125 C-4

~ 111 C-3

~ 55 -OCH₃

~ 31 -C(O)CH₃

~ 21 -CH₃ (at C-5)

Table 2: Predicted Infrared (IR) Spectroscopy Data

Parameter Predicted Value

Technique Attenuated Total Reflectance (ATR)-IR

Key Absorption Bands (cm⁻¹)

Carbonyl (C=O) Stretch ~1670-1690 (strong, sharp)

Aromatic C-H Stretch ~3000-3100 (medium)

Aliphatic C-H Stretch ~2850-2960 (medium)

C-O-C Asymmetric Stretch ~1240-1260 (strong)

C-O-C Symmetric Stretch ~1020-1040 (medium)

Aromatic C=C Bending ~1600, ~1480 (medium)
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Table 3: Predicted Mass Spectrometry (MS) Data

Parameter Predicted Value

Technique Electron Ionization (EI)-MS

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

Predicted Major m/z Peaks 164 (M⁺), 149, 121, 91, 77, 43

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These represent standard laboratory practices for the analysis of organic

compounds like acetophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5

mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

field strength of, for example, 400 or 500 MHz for protons. A sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically

employed to simplify the spectrum.

Analysis: The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J),

signal multiplicity, and integration (for ¹H NMR) to elucidate the molecular structure.

Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR-IR): A small amount of the solid or liquid sample is placed directly

onto the surface of the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean ATR crystal is taken prior to the sample measurement.

Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding

to the various functional groups present in the molecule, such as C=O, C-O, C-H, and

aromatic C=C bonds.

Mass Spectrometry (MS)
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is

dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion,

a dilute solution of the sample is prepared.

Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized,

commonly by electron ionization (EI). The resulting ions are separated based on their mass-

to-charge ratio (m/z) and detected.

Analysis: The mass spectrum is analyzed to determine the molecular weight from the

molecular ion peak (M⁺). The fragmentation pattern provides valuable information about the

structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a

compound like 5-Methyl-2-methoxyacetophenone.
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Workflow for Spectroscopic Analysis of 5-Methyl-2-methoxyacetophenone
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Combine all spectral data
to confirm the structure of

5-Methyl-2-methoxyacetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-

Methyl-2-methoxyacetophenone.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-
methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-
methoxyacetophenone]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1352155?utm_src=pdf-body-img
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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